1-Amino-5-fluoropyrimidine-2,4(1H,3H)-dione, commonly known as 5-Fluorouracil, is a fluorinated pyrimidine derivative used primarily in cancer treatment. It acts as an antimetabolite, interfering with DNA synthesis and function. The compound's structure includes a fluorine atom at the 5-position of the pyrimidine ring, which enhances its biological activity.
1-Amino-5-fluoropyrimidine-2,4(1H,3H)-dione is classified as an antineoplastic agent and falls under the category of pyrimidine analogs. Its mechanism of action primarily involves inhibition of thymidylate synthase, leading to disrupted DNA synthesis in rapidly dividing cells.
The synthesis of 1-Amino-5-fluoropyrimidine-2,4(1H,3H)-dione can be achieved through several methods:
The synthesis often requires specific conditions such as temperature control and inert atmospheres (e.g., nitrogen) to prevent degradation or side reactions. The yield can vary based on the method used and the purity of starting materials.
The molecular formula for 1-Amino-5-fluoropyrimidine-2,4(1H,3H)-dione is CHFNO, with a molecular weight of 130.08 g/mol. The compound features a pyrimidine ring with two keto groups and an amino group at the 1-position.
1-Amino-5-fluoropyrimidine-2,4(1H,3H)-dione participates in various chemical reactions:
Reactions are typically carried out in solvents such as dimethyl sulfoxide or pyridine under controlled temperatures to optimize yields and minimize by-products.
The primary mechanism of action for 1-Amino-5-fluoropyrimidine-2,4(1H,3H)-dione involves its role as an inhibitor of thymidylate synthase. By mimicking the substrate deoxyuridine monophosphate (dUMP), it binds to thymidylate synthase and prevents the conversion of dUMP to deoxythymidine monophosphate (dTMP), which is crucial for DNA synthesis. This inhibition leads to decreased DNA replication in rapidly dividing cells, making it effective against tumors .
Hazard classifications indicate that it poses risks such as toxicity if ingested or inhaled (Signal Word: Danger) and requires careful handling .
1-Amino-5-fluoropyrimidine-2,4(1H,3H)-dione is widely used in oncology for treating various cancers, including colorectal cancer and breast cancer. Its ability to interfere with DNA synthesis makes it a vital component of combination chemotherapy regimens.
Additionally, research continues into its potential applications in antiviral therapies due to its structural similarities with other nucleoside analogs .
Systematic Nomenclature:The compound is systematically named as 1-amino-5-fluoropyrimidine-2,4(1H,3H)-dione, reflecting IUPAC conventions. The root "pyrimidine" denotes the six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3. The suffix "-dione" specifies carbonyl groups at C2 and C4, while the prefixes "1-amino-" and "5-fluoro-" indicate substituents at their respective ring positions. The notation "(1H,3H)" describes the tautomeric forms where hydrogen atoms can migrate between nitrogen atoms, though the lactam form predominates [4].
Structural Features:
Table 1: Structural Descriptors of 1-Amino-5-fluoropyrimidine-2,4(1H,3H)-dione
Descriptor | Value/Representation |
---|---|
IUPAC Name | 1-amino-5-fluoropyrimidine-2,4-dione |
CAS Registry Number | 91286-55-4 |
Molecular Formula | C₄H₄FN₃O₂ |
Exact Mass | 145.0288 g/mol |
Hydrogen Bond Donors | 2 (N-H groups) |
Hydrogen Bond Acceptors | 3 (carbonyl oxygens and ring N) |
Tautomeric Forms | Lactam (predominant) ↔ Lactim |
Heterocyclic Classification:Classified as a 5-fluorouracil analog, it belongs to the aminopyrimidine and fluoropyrimidine subfamilies. The 1-amino substitution differentiates it from classical nucleobases like uracil or thymine, altering hydrogen-bonding patterns. This modification repositions hydrogen-bond donors/acceptors, potentially enabling non-canonical base pairing or selective enzyme binding. In solid-state structures, intermolecular hydrogen bonding (N-H⋯O=C) forms extended networks, influencing crystallinity and solubility [7].
Early Foundations (1950s–1970s):The synthesis of 5-fluorouracil (5-FU) in 1957 by Heidelberger marked the advent of fluorinated pyrimidines as anticancer agents. This era established the bioisosteric principle: replacing hydrogen with fluorine in uracil analogs creates "metabolic Trojan horses" that disrupt DNA/RNA synthesis. Researchers soon recognized that N1 modifications could alter substrate specificity for enzymes like thymidylate synthase. Early attempts to aminate N1, however, faced challenges due to competing reactions at C5 and C6, limiting yields of target molecules [3] [6].
Synthetic Breakthroughs (1980s–2000s):
Table 2: Evolution of Key Pyrimidine Analog Synthesis Methods
Period | Milestone Achievement | Significance |
---|---|---|
1957 | Synthesis of 5-fluorouracil | First clinically viable fluoropyrimidine anticancer agent |
1980s | AgF₂-mediated direct fluorination | Achieved position-specific fluorination of heterocycles |
1985 | CAS registration (91286-55-4) | Formalized identity for pharmacological exploration |
1990s | Cyclocondensation with fluoroenolates | Enabled single-step synthesis with 90% efficiency |
2000s | NFSI electrophilic fluorination | Expanded substrate scope under photocatalyst-free conditions |
Modern Applications and Derivatives:The compound’s uniqueness lies in its divergent reactivity compared to 5-FU. While 5-FU primarily targets thymidylate synthase, the 1-amino group enables alternative mechanisms:
Ongoing research focuses on hybrid analogs, such as 5-fluoro-1-(tetrahydrofuran-2-yl) derivatives, which merge nucleoside and heterocyclic pharmacophores. These innovations underscore the compound’s role as a multifaceted building block in drug discovery [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9